molecular formula C20H21N3O5 B5174436 1-(4-methoxybenzoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide

1-(4-methoxybenzoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide

Cat. No. B5174436
M. Wt: 383.4 g/mol
InChI Key: CQYXZKOQXKEGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxybenzoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide, also known as MNPA, is a chemical compound that has been of significant interest to the scientific community due to its potential applications in research. MNPA is a synthetic compound that was first synthesized in 2008 and has since been studied extensively for its biological and chemical properties.

Mechanism of Action

1-(4-methoxybenzoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. This inhibition leads to an increase in dopamine levels, which can have a range of effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-methoxybenzoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide depend on the specific application and the dosage used. In general, 1-(4-methoxybenzoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide has been shown to have neuroprotective effects, meaning that it can protect neurons from damage and death. It has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-methoxybenzoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily reproduced and standardized. Additionally, 1-(4-methoxybenzoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide has been shown to have a high degree of selectivity for its target enzymes and proteins, which can make it a useful tool for studying specific biological processes. However, one limitation of using 1-(4-methoxybenzoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide in lab experiments is that it can be toxic at high doses, which can limit its usefulness in certain applications.

Future Directions

There are several potential future directions for research on 1-(4-methoxybenzoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 1-(4-methoxybenzoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide could be used as a tool to study the function of other enzymes and proteins in the body. Finally, further research is needed to better understand the potential advantages and limitations of using 1-(4-methoxybenzoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide in lab experiments and clinical settings.

Synthesis Methods

1-(4-methoxybenzoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This is then reacted with 3-nitroaniline to form 1-(4-methoxybenzoyl)-N-(3-nitrophenyl)piperidine-4-carboxamide. Finally, this intermediate is reacted with piperidine to form 1-(4-methoxybenzoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide.

Scientific Research Applications

1-(4-methoxybenzoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide has been of significant interest to the scientific community due to its potential applications in research. It has been studied extensively for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(4-methoxybenzoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide has also been used as a tool to study the function of certain proteins and enzymes in the body.

properties

IUPAC Name

1-(4-methoxybenzoyl)-N-(3-nitrophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-28-18-7-5-15(6-8-18)20(25)22-11-9-14(10-12-22)19(24)21-16-3-2-4-17(13-16)23(26)27/h2-8,13-14H,9-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYXZKOQXKEGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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